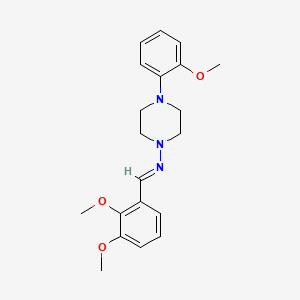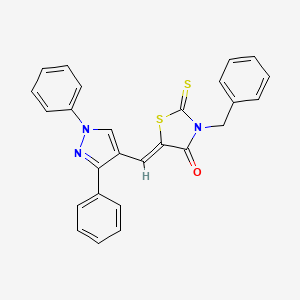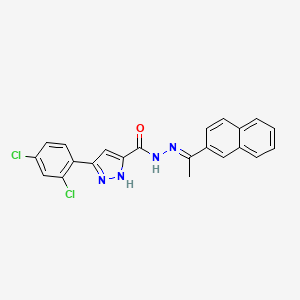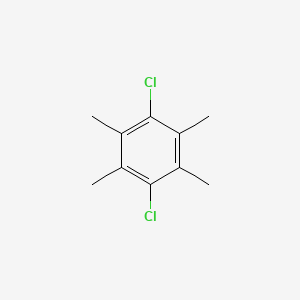![molecular formula C16H19N3O B11991105 N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11991105.png)
N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-フラン-2-イルメチリデン]-4-(4-メチルフェニル)ピペラジン-1-アミンは、ピペラジン誘導体のクラスに属する化学化合物です。この化合物は、メチレンブリッジを介して結合されたフラン環とピペラジン環の存在を特徴としています。
準備方法
合成経路と反応条件
N-[(E)-フラン-2-イルメチリデン]-4-(4-メチルフェニル)ピペラジン-1-アミンの合成は、通常、フラン-2-カルバルデヒドと4-(4-メチルフェニル)ピペラジンの縮合反応を含みます。反応は、エタノールまたはメタノールなどの適切な溶媒の存在下、還流条件下で行われます。反応混合物は、出発物質が目的の生成物に完全に変換されるまで、約80〜100℃の温度に加熱されます。反応が完了したら、生成物は濾過によって単離され、再結晶またはカラムクロマトグラフィーによって精製されます。
工業生産方法
工業的な環境では、N-[(E)-フラン-2-イルメチリデン]-4-(4-メチルフェニル)ピペラジン-1-アミンの合成は、より大きな反応容器を使用し、反応条件を最適化して、収率と純度を向上させることでスケールアップできます。合成プロセスの効率を高めるために、連続フローリアクターを使用できます。さらに、自動化された精製システムを使用すると、最終生成物の単離と精製を合理化できます。
化学反応の分析
反応の種類
N-[(E)-フラン-2-イルメチリデン]-4-(4-メチルフェニル)ピペラジン-1-アミンは、次のようなさまざまな種類の化学反応を起こします。
酸化: フラン環は、フラン-2-カルボン酸誘導体を形成するために酸化することができます。
還元: イミン基は、対応するアミンを形成するために還元することができます。
置換: 芳香族環は、ニトロ化またはハロゲン化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの還元剤が使用されます。
置換: ニトロ化には硝酸(HNO₃)、臭素化には臭素(Br₂)などの求電子試薬が使用されます。
形成される主要な生成物
酸化: フラン-2-カルボン酸誘導体。
還元: 対応するアミン誘導体。
置換: 芳香族環のニトロまたはハロゲン化誘導体。
科学研究への応用
N-[(E)-フラン-2-イルメチリデン]-4-(4-メチルフェニル)ピペラジン-1-アミンは、いくつかの科学研究への応用があります。
科学的研究の応用
N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine has several scientific research applications:
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a lead compound for drug development.
作用機序
N-[(E)-フラン-2-イルメチリデン]-4-(4-メチルフェニル)ピペラジン-1-アミンの作用機序は、生物系における特定の分子標的との相互作用を含みます。この化合物は、酵素または受容体に結合してその活性を調節することにより効果を発揮すると考えられています。関与する正確な分子経路は、特定の用途と標的に依存します。 たとえば、抗結核研究では、この化合物は、必須の代謝プロセスを阻害することにより、結核菌の増殖を阻害する可能性があります .
類似の化合物との比較
類似の化合物
N-[(E)-フラン-2-イルメチリデン]-4H-1,2,4-トリアゾール-4-アミン: この化合物は、フラン-2-イルメチリデン部分を共有していますが、ピペラジン環の代わりにトリアゾール環を持っています.
(E)-N-(フラン-2-イルメチリデン)-4-メチルベンゼンスルホンアミド: この化合物は、同様のフラン-2-イルメチリデン基を持っていますが、ベンゼンスルホンアミド部分に結合しています.
独自性
N-[(E)-フラン-2-イルメチリデン]-4-(4-メチルフェニル)ピペラジン-1-アミンは、フラン環とピペラジン環の組み合わせにより、独特の化学的および生物学的特性をもたらすため、ユニークです。
類似化合物との比較
Similar Compounds
N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine: This compound shares the furan-2-ylmethylidene moiety but has a triazole ring instead of a piperazine ring.
(E)-N-(furan-2-ylmethylene)-4-methylbenzenesulfonamide: This compound has a similar furan-2-ylmethylene group but is connected to a benzenesulfonamide moiety.
Uniqueness
N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine is unique due to its combination of a furan ring and a piperazine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C16H19N3O |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
(E)-1-(furan-2-yl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C16H19N3O/c1-14-4-6-15(7-5-14)18-8-10-19(11-9-18)17-13-16-3-2-12-20-16/h2-7,12-13H,8-11H2,1H3/b17-13+ |
InChIキー |
ADTRSMXQXJQVGZ-GHRIWEEISA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=CO3 |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991035.png)
![2-amino-4-(2-chloro-6-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B11991036.png)


![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11991050.png)
![Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate](/img/structure/B11991060.png)
![4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11991061.png)


![7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991075.png)
![Methyl 4-(7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl ether](/img/structure/B11991084.png)

